molecular formula C18H20N2O3 B3062872 Pyrano(3,4-b)indole-1-acetic acid, 5-cyano-1,3,4,9-tetrahydro-8-methyl-1-propyl-, (1R)- CAS No. 463941-20-0

Pyrano(3,4-b)indole-1-acetic acid, 5-cyano-1,3,4,9-tetrahydro-8-methyl-1-propyl-, (1R)-

Cat. No. B3062872
CAS RN: 463941-20-0
M. Wt: 312.4 g/mol
InChI Key: JXZYSNWHGBGZAI-GOSISDBHSA-N
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Description

Pyrano(3,4-b)indole-1-acetic acid, 5-cyano-1,3,4,9-tetrahydro-8-methyl-1-propyl-, (1R)-, also known as Pyrano(3,4-b)indole-1-acetic acid, 5-cyano-1,3,4,9-tetrahydro-8-methyl-1-propyl-, (1R)-, is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrano(3,4-b)indole-1-acetic acid, 5-cyano-1,3,4,9-tetrahydro-8-methyl-1-propyl-, (1R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrano(3,4-b)indole-1-acetic acid, 5-cyano-1,3,4,9-tetrahydro-8-methyl-1-propyl-, (1R)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

463941-20-0

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1

InChI Key

JXZYSNWHGBGZAI-GOSISDBHSA-N

Isomeric SMILES

CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Canonical SMILES

CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

synonyms

(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid
HCV 371
HCV-371
HCV371

Origin of Product

United States

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